Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-
Brand Name: Vulcanchem
CAS No.: 1152504-13-6
VCID: VC16266874
InChI: InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2
SMILES:
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-

CAS No.: 1152504-13-6

Cat. No.: VC16266874

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- - 1152504-13-6

Specification

CAS No. 1152504-13-6
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name 2-chloro-6-(2-pyridin-2-ylethoxy)pyrazine
Standard InChI InChI=1S/C11H10ClN3O/c12-10-7-13-8-11(15-10)16-6-4-9-3-1-2-5-14-9/h1-3,5,7-8H,4,6H2
Standard InChI Key UMSRBFRTUBCVNU-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CCOC2=CN=CC(=N2)Cl

Introduction

Structural Characterization and Molecular Properties

The molecular structure of pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]- (C₁₁H₉ClN₄O) consists of a pyrazine ring system—a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The chlorine substituent at position 2 introduces steric and electronic effects, while the 2-(2-pyridinyl)ethoxy group at position 6 adds a flexible ether-linked pyridine moiety. This combination creates a bifunctional scaffold capable of engaging in hydrogen bonding, π-π stacking, and metal coordination .

Key Structural Features:

  • Pyrazine Core: Aromaticity and planarity enable interactions with biological targets such as enzymes and receptors.

  • Chlorine Substituent: Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions .

  • 2-(2-Pyridinyl)ethoxy Group: The pyridine ring offers a Lewis basic site for coordination, while the ethoxy spacer provides conformational flexibility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉ClN₄O
Molecular Weight260.67 g/mol (calculated)
Hybridizationsp² (pyrazine and pyridine)
Potential ReactivityNucleophilic substitution, coordination chemistry

Synthetic Methodologies

The synthesis of pyrazine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-, a plausible route mirrors the synthesis of 2-chloro-6-ethoxypyrazine (CAS 136309-02-9), as described in .

Reaction Conditions and Optimization

In a representative procedure :

  • Base Activation: Sodium hydride (NaH) deprotonates 2-(2-pyridinyl)ethanol, generating a nucleophilic alkoxide.

  • Substitution Reaction: The alkoxide attacks 2,6-dichloropyrazine at the 6-position, displacing chloride.

  • Solvent and Temperature: Tetrahydrofuran (THF) at 50°C under microwave irradiation enhances reaction efficiency.

Example Protocol:

  • Reagents: 2,6-Dichloropyrazine (1 eq), 2-(2-pyridinyl)ethanol (1.5 eq), NaH (2 eq), THF.

  • Yield: ~85–90% (estimated based on analogous reactions ).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 2: Synthetic Parameters

ParameterCondition
CatalystSodium hydride
SolventTHF
Temperature50°C (microwave-assisted)
Reaction Time10–30 minutes

Applications in Medicinal Chemistry

The compound’s bifunctional design supports diverse applications:

  • Anticancer Agents: Targeting overactive kinases in proliferative diseases.

  • Neurological Therapeutics: Modulation of neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .

  • Antimicrobials: Disruption of bacterial electron transport chains via metal chelation.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pyridine and ethoxy groups to optimize potency.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.

  • Material Science Applications: Exploration as a ligand in catalytic systems or metal-organic frameworks (MOFs).

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